molecular formula C14H17BO5 B13549925 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde

Cat. No.: B13549925
M. Wt: 276.09 g/mol
InChI Key: ILVMIISCHQVWEI-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde is a complex organic compound that features a boron-containing dioxaborolane ring and an indane backbone. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde typically involves the formation of the dioxaborolane ring followed by its attachment to the indane backbone. One common method involves the reaction of pinacolborane with an appropriate indane derivative under catalytic conditions . The reaction conditions often require a palladium catalyst and a base to facilitate the formation of the boron-carbon bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent purification techniques such as column chromatography and recrystallization are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Palladium catalyst, aryl halides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Biaryl compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbaldehyde is unique due to its combination of a boron-containing dioxaborolane ring and an indane backbone. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C14H17BO5

Molecular Weight

276.09 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C14H17BO5/c1-13(2)14(3,4)20-15(19-13)10-6-12-11(17-8-18-12)5-9(10)7-16/h5-7H,8H2,1-4H3

InChI Key

ILVMIISCHQVWEI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C=O)OCO3

Origin of Product

United States

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